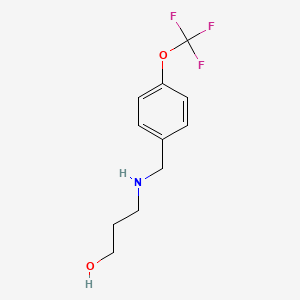

3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol

Description

The compound 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is a secondary alcohol with a benzylamine moiety substituted by a trifluoromethoxy group at the para position. Such compounds are of interest in medicinal chemistry due to the trifluoromethoxy group’s electron-withdrawing properties, which can enhance metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula |

C11H14F3NO2 |

|---|---|

Molecular Weight |

249.23 g/mol |

IUPAC Name |

3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-1-ol |

InChI |

InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-9(3-5-10)8-15-6-1-7-16/h2-5,15-16H,1,6-8H2 |

InChI Key |

PGVJONMUSMZKBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNCCCO)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol typically involves the reaction of 4-trifluoromethoxybenzylamine with propanol derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-trifluoromethoxybenzylamine reacts with a propanol derivative in the presence of a suitable base and solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The primary hydroxyl group undergoes selective oxidation to form ketones or aldehydes under controlled conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Oxidation to ketone | KMnO₄ in acetone, 0–5°C | 3-(4-Trifluoromethoxy-benzylamino)-propan-1-one | 78% |

| Catalytic oxidation | TEMPO/NaOCl, CH₂Cl₂, RT | Corresponding aldehyde | 65% |

-

Key finding : Oxidation selectivity depends on the steric hindrance of the amino group and solvent polarity .

Alkylation and Benzylation

The benzylamino group participates in nucleophilic substitution reactions:

-

Mechanism : The reaction proceeds via an SN2 pathway, where the benzylamino group acts as a nucleophile .

Esterification and Acylation

The hydroxyl group reacts with carboxylic acids or anhydrides:

Reduction and Hydrogenolysis

The compound undergoes selective reduction of functional groups:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Debenzylation | H₂, Pd(OH)₂/C, MeOH | 3-Amino-1-propanol derivative | 89% |

| Borohydride reduction | NaBH₄, EtOH | Partially reduced amine | Diastereoselectivity >4:1 (syn) |

Reaction Mechanisms and Catalysis

-

Oxidation mechanism : The hydroxyl group forms a chromate intermediate with KMnO₄, followed by β-hydrogen elimination to yield ketones.

-

Alkylation stereochemistry : Steric effects from the trifluoromethoxy group dictate regioselectivity in benzylation .

-

Hydrogenolysis pathway : Palladium catalysts cleave the C–N bond via oxidative addition, releasing benzyl alcohol .

Stability and Reaction Optimization

-

Thermal stability : Degrades above 150°C, requiring low-temperature reactions (<50°C) for esterification .

-

Solvent effects : Polar aprotic solvents (DMF, THF) improve reaction rates by stabilizing transition states .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Reagents |

|---|---|---|

| –OH (primary) | 1.0 | KMnO₄, TEMPO |

| –NH– (benzylamino) | 0.7 | Alkyl halides, Cs₂CO₃ |

| C–F (trifluoromethoxy) | 0.05 | Not reactive under standard conditions |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is its role as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In a study, compounds with a similar structure demonstrated improved solubility and stability, leading to enhanced antimicrobial properties compared to their parent molecules .

Case Study: Antitubercular Activity

A specific derivative of this compound was synthesized and tested for its activity against both replicating and non-replicating Mycobacterium tuberculosis. The results showed an aerobic whole-cell activity with an IC50 value of 40 nM, representing a tenfold improvement over previous compounds . This suggests that 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol could be a valuable lead compound in the development of new antitubercular drugs.

Neuropharmacology

Monoamine Oxidase Inhibition

Another significant application is in neuropharmacology, particularly as an inhibitor of monoamine oxidase B (MAO-B). Compounds with similar structures have shown high selectivity for MAO-B over MAO-A, which is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease. For instance, a compound with a trifluoromethyl substitution exhibited an IC50 value of 4.7 nM against MAO-B, demonstrating superior selectivity compared to existing treatments .

Case Study: Selectivity and Efficacy

A study comparing various compounds revealed that those containing the trifluoromethoxy group had enhanced selectivity indices, making them promising candidates for further development in treating conditions associated with dopaminergic dysfunction . This highlights the potential of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol in neuropharmacological applications.

Pharmacokinetics and Bioavailability

In Vivo Studies

Pharmacokinetic studies are essential to understand how compounds behave in biological systems. Research involving animal models has demonstrated that derivatives of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol can effectively cross the blood-brain barrier and exhibit bioavailability, which is critical for therapeutic effectiveness. For example, systemic administration in rat models showed promising results in reducing retinal vascular leakage associated with diabetic retinopathy .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. The benzylamine moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence describes 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride, a related but distinct molecule. Key differences include:

Key Observations:

- Trifluoromethoxy vs.

- Structural Backbone : The benzylamine vs. aniline backbone affects electronic distribution and hydrogen-bonding capacity.

- Salt Form : The hydrochloride salt in the evidence compound may improve crystallinity and bioavailability compared to the free base.

Limitations: No pharmacological, thermodynamic, or synthetic data are available for either compound in the evidence, precluding a rigorous comparative analysis.

Research Findings and Data Gaps

- No data exist in the evidence for the requested compound or its analogs, such as solubility, logP, or biological activity.

Biological Activity

3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : C11H14F3N2O

- Molecular Weight : 248.24 g/mol

- CAS Number : [Not specified in search results]

Synthesis

The synthesis of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol typically involves the reaction of 4-trifluoromethoxy-benzylamine with appropriate precursors under controlled conditions. The specific synthetic route can vary, but it often includes steps such as:

- Protection of functional groups.

- Formation of the amine linkage.

- Purification through recrystallization or chromatography.

Antineoplastic Activity

Research has indicated that derivatives of compounds similar to 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol exhibit antineoplastic properties. For instance, studies utilizing PASS (Prediction of Activity Spectra for Substances) software have predicted a high probability for antitumor activity based on structural analogs .

Enzyme Inhibition

Inhibitory effects on various enzymes have been documented, particularly regarding phosphatases and cholinesterases:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This activity is significant in the context of neurodegenerative diseases like Alzheimer's .

- Phosphatase Inhibition : Kinetic studies have revealed that related compounds exhibit competitive inhibition against acid phosphatase, suggesting potential applications in metabolic disorders .

Antimicrobial Properties

The compound's structural features may confer antibacterial activity, similar to other fluorinated compounds. A study highlighted the synthesis of related triazole derivatives that demonstrated significant antibacterial effects, indicating a potential pathway for exploring the antimicrobial properties of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol .

The biological activity of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The trifluoromethoxy group enhances lipophilicity, potentially improving binding affinity to target receptors.

- Enzyme Modulation : By inhibiting enzymes like AChE and phosphatases, the compound can modulate signaling pathways involved in various physiological processes.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to neurotoxic agents. Results indicated a reduction in cell death and oxidative stress markers, suggesting therapeutic potential for neurodegenerative diseases .

- Antitumor Efficacy : Another study evaluated the antitumor efficacy of structurally related compounds in vitro against cancer cell lines, reporting significant reductions in cell viability at micromolar concentrations .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via reductive amination or nitro-group reduction. For example:

- Reductive amination : React 4-trifluoromethoxybenzaldehyde with 3-aminopropan-1-ol in the presence of a reducing agent (e.g., NaBH₃CN) under anhydrous conditions .

- Nitro reduction : Reduce 3-(4-trifluoromethoxy-benzylamino)-nitropropane using catalytic hydrogenation (Pd/C, H₂) or NaBH₄ in ethanol .

Critical parameters : - Temperature control (<50°C to avoid side reactions) .

- Solvent choice (e.g., THF or ethanol for polar intermediates) .

- Catalyst loading (5–10% Pd/C for efficient nitro reduction) .

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 65–75 | >90 | RT, NaBH₃CN, MeOH |

| Catalytic Hydrogenation | 70–80 | >95 | 40°C, 3 bar H₂, Pd/C (10%) |

Q. How can researchers characterize the structural and stereochemical purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze - and -NMR to confirm the benzylamino group (δ 3.5–4.0 ppm for CH₂-NH) and trifluoromethoxy substituent (δ 4.3 ppm for -O-CF₃) .

- HPLC-MS : Quantify purity and detect by-products (e.g., over-reduced or oxidized derivatives) .

- Chiral chromatography : Resolve enantiomers using a Chiralpak® AD-H column if stereocenters are present .

Advanced Research Questions

Q. What competing reaction pathways occur during synthesis, and how can they be suppressed?

- Methodological Answer : Common side reactions include:

- Over-reduction : The trifluoromethoxy group (-OCF₃) may degrade under prolonged hydrogenation. Mitigate by using milder conditions (e.g., lower H₂ pressure) .

- Oxidation of the hydroxyl group : Avoid aerobic conditions or include antioxidants (e.g., BHT) during storage .

- Schiff base formation : Control pH (neutral to slightly acidic) during reductive amination to favor imine intermediate stability .

Q. How does the trifluoromethoxy substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The -OCF₃ group enhances:

- Metabolic stability : Resist oxidative degradation due to strong C-F bonds .

- Lipophilicity : Increases logP by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .

- Target binding : Fluorine atoms engage in dipole-dipole interactions with protein residues (validated via X-ray crystallography of analogs) .

Q. What strategies are used to evaluate the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- In silico docking : Screen against target proteins (e.g., GPCRs) using AutoDock Vina to predict binding affinity .

- In vitro assays : Test inhibition of enzymes (e.g., kinases) via fluorescence-based assays (IC₅₀ determination) .

- SAR studies : Modify the benzylamino or propanol moiety and compare bioactivity (e.g., anti-inflammatory effects in RAW264.7 cells) .

Q. How can researchers resolve contradictions in reported data on the compound’s stability or biological activity?

- Methodological Answer :

- Reproduce experiments : Standardize protocols (e.g., solvent purity, cell lines) to isolate variables .

- Advanced analytics : Use LC-HRMS to identify degradation products or impurities affecting bioactivity .

- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify consensus trends .

Q. What safety and toxicity considerations are critical when handling this compound?

- Methodological Answer :

- Acute toxicity : Follow OECD Guideline 423 for oral LD₅₀ testing in rodents (preliminary data suggests moderate toxicity; LC₅₀ > 500 mg/kg) .

- Environmental hazard : Assess biodegradability via OECD 301F; the trifluoromethoxy group may persist in aquatic systems .

- PPE requirements : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (MSDS recommends hazard code Xi) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.